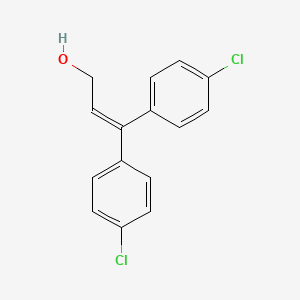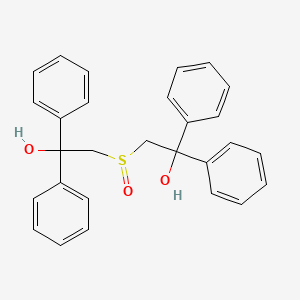![molecular formula C6H5N3S B13993315 Pyrazolo[1,5-a]pyrimidine-7(4H)-thione](/img/structure/B13993315.png)
Pyrazolo[1,5-a]pyrimidine-7(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidine-7(4H)-thione is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine-7(4H)-thione typically involves the cyclocondensation of 3-aminopyrazoles with various electrophilic reagents. One common method includes the reaction of 3-aminopyrazoles with carbon disulfide in the presence of a base, followed by cyclization to form the desired thione derivative . Another approach involves the use of formyl ketones or 1,3-diketones as starting materials, which react with 3-aminopyrazoles under acidic or basic conditions to yield the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free conditions or aqueous media, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-7(4H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the thione group can yield thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine-7(4H)-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-7(4H)-thione varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. For example, it may inhibit kinase enzymes involved in cancer cell proliferation or disrupt viral replication by targeting viral enzymes . The molecular pathways involved include signal transduction pathways and metabolic pathways critical for cell survival and replication .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine-7(4H)-one: Similar structure but with an oxygen atom instead of sulfur.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Contains nitro groups and amino substituents, exhibiting different chemical properties.
Uniqueness
Pyrazolo[1,5-a]pyrimidine-7(4H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs. The presence of sulfur allows for specific interactions with biological targets and contributes to its diverse pharmacological profile .
Properties
Molecular Formula |
C6H5N3S |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
1H-pyrazolo[1,5-a]pyrimidine-7-thione |
InChI |
InChI=1S/C6H5N3S/c10-6-2-3-7-5-1-4-8-9(5)6/h1-4,8H |
InChI Key |
HJAGJZYRBQEOJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNN2C1=NC=CC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid](/img/structure/B13993235.png)
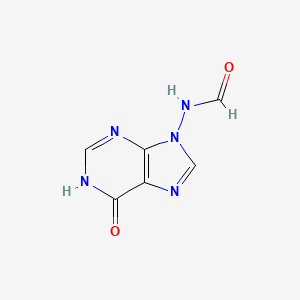
![2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone](/img/structure/B13993245.png)


![6-Oxo-1-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13993262.png)
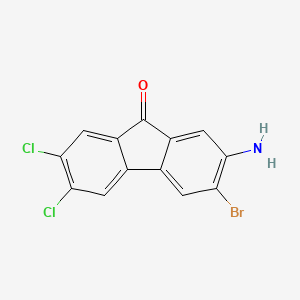
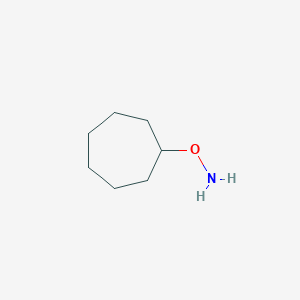

![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B13993280.png)
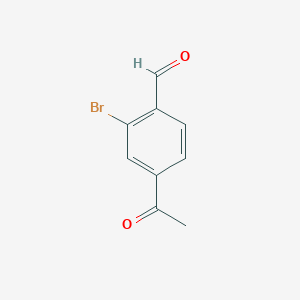
![tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B13993295.png)
